4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol, commonly referred to as Schisanhenol or Gomisin K3, is a complex organic compound with the molecular formula and a molecular weight of approximately 402.5 g/mol. This compound is part of a group of stereoisomers and is primarily derived from the dried fruit of the plant Schisandra rubriflora. Its structure features multiple methoxy groups and a unique tricyclic framework that contributes to its biological activity and chemical properties .
The synthesis of 4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol can be achieved through several methods:
In laboratory settings, synthetic routes often utilize reagents such as potassium permanganate for oxidation reactions and sodium borohydride for reduction processes. These methods allow for the modification of functional groups to enhance yield and purity .
The molecular structure of 4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol features a tricyclic framework with five methoxy groups attached at specific positions on the rings. The structural representation can be summarized as follows:
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC
The presence of multiple methoxy groups contributes to its solubility and reactivity in various chemical environments .
The InChI key for this compound is FYSHYFPJBONYCQ-OLZOCXBDSA-N
, which provides a unique identifier for database searches related to its chemical properties and structure .
4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol undergoes several types of chemical reactions:
Common reagents used in these reactions include:
These reactions can yield derivatives with altered pharmacological properties .
Schisanhenol exhibits several biological activities through various mechanisms:
Research indicates that these mechanisms contribute to its potential therapeutic applications in medicine.
The physical properties of 4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol include:
Key chemical properties include:
These properties are crucial for its application in scientific research and potential pharmaceutical development .
4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol has several applications:
Additionally, it is utilized in developing dietary supplements due to its bioactive characteristics .
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: